4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Overview
Description
4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the condensation of amidines with saturated ketones under Cu-catalysis . Another approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine: Unique due to its specific functional groups and structural configuration.
Pyrazoles: Known for their tautomerism and versatility in organic synthesis.
Imidazoles: Commonly used in medicinal chemistry for their biological activity.
Uniqueness
This compound stands out due to its unique combination of a pyrimidine ring with a pyridine-carbonyl and octahydrocyclopenta[c]pyrrol moiety. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H24N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C20H24N4O2/c1-14-15(2)22-13-23-18(14)26-12-20-7-3-6-17(20)10-24(11-20)19(25)16-5-4-8-21-9-16/h4-5,8-9,13,17H,3,6-7,10-12H2,1-2H3 |
InChI Key |
VLTPBGGGZKADOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)C(=O)C4=CN=CC=C4)C |
Origin of Product |
United States |
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